molecular formula C10H11NO7 B1427216 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid CAS No. 1461714-49-7

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid

Cat. No.: B1427216
CAS No.: 1461714-49-7
M. Wt: 257.2 g/mol
InChI Key: CDQYOTWCSKZVGI-UHFFFAOYSA-N
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Description

5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is a complex organic compound characterized by its molecular formula C10H11NO7 This compound features a benzene ring substituted with a methoxy group, a methoxymethoxy group, and a nitro group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid typically involves multiple steps, starting with the nitration of a suitable precursor. One common approach is the nitration of 5-methoxy-4-(methoxymethoxy)benzoic acid using nitric acid under controlled conditions to introduce the nitro group at the 2-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions, often carried out in continuous flow reactors to ensure consistent quality and yield. The process requires careful control of temperature, pressure, and reagent concentrations to avoid side reactions and ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound, potentially leading to the formation of carboxylic acids or other oxidized products.

  • Reduction: Reduction reactions can be performed using reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) to convert the nitro group to an amino group.

  • Substitution: Substitution reactions may involve the replacement of the nitro group with other functional groups, often using nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and other oxidized derivatives.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: Compounds with different substituents replacing the nitro group.

Scientific Research Applications

Chemistry: In organic chemistry, 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups make it a versatile intermediate in various synthetic pathways.

Biology: The compound may be used in biological studies to investigate the effects of nitro-containing compounds on biological systems. It can serve as a probe to study enzyme activities or cellular processes.

Medicine: Potential medicinal applications include the development of new drugs or therapeutic agents. The nitro group in particular may be explored for its biological activity, such as antimicrobial or anticancer properties.

Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other chemical products. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid exerts its effects depends on its specific application. For example, in medicinal applications, the nitro group may undergo reduction in biological systems to form reactive intermediates that interact with molecular targets, such as enzymes or DNA. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

  • 4-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the methoxymethoxy group.

  • 2-Nitrobenzoic acid: Lacks both methoxy and methoxymethoxy groups.

  • 5-Methoxy-2-nitrobenzoic acid: Similar structure but different position of the methoxy group.

Uniqueness: 5-Methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid is unique due to the presence of both methoxy and methoxymethoxy groups on the benzene ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-methoxy-4-(methoxymethoxy)-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO7/c1-16-5-18-9-4-7(11(14)15)6(10(12)13)3-8(9)17-2/h3-4H,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQYOTWCSKZVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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